An In-Depth Technical Guide to Fmoc-L-beta-homomethionine: Properties and Applications
An In-Depth Technical Guide to Fmoc-L-beta-homomethionine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Amino Acids in Peptide Science
In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, β-amino acids have garnered significant attention. Their unique structural feature—an additional carbon atom in the backbone—imparts a profound influence on the resulting peptide's secondary structure and resistance to enzymatic degradation. This guide provides a comprehensive technical overview of Fmoc-L-beta-homomethionine, a key building block in the synthesis of novel β-peptides, detailing its chemical properties, synthesis, characterization, and applications in the development of next-generation therapeutics.
Core Chemical Properties of Fmoc-L-beta-homomethionine
Fmoc-L-beta-homomethionine is a derivative of the non-proteinogenic amino acid L-beta-homomethionine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. This protecting group is fundamental to its application in solid-phase peptide synthesis (SPPS), offering stability under various reaction conditions while being readily cleavable under mild basic conditions.[1]
| Property | Value | Source(s) |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-beta-homomethionine | [1] |
| Synonyms | Fmoc-β-HoMet-OH, (S)-3-(Fmoc-amino)-5-(methylthio)pentanoic acid | [1] |
| CAS Number | 266359-48-2 | [1] |
| Molecular Formula | C₂₁H₂₃NO₄S | [1] |
| Molecular Weight | 385.48 g/mol | [1] |
| Appearance | White to off-white powder | [2][3] |
| Storage | Store at 2-8°C in a dry, dark place. | [2][3] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of Fmoc-L-beta-homomethionine is most commonly achieved through the Arndt-Eistert homologation of its α-amino acid precursor, Fmoc-L-methionine.[4][5] This reaction sequence effectively extends the carbon chain by one methylene group, transforming an α-amino acid into its β-counterpart. The key steps involve the formation of an α-diazoketone followed by a Wolff rearrangement.[4][6]
The Arndt-Eistert Homologation and Wolff Rearrangement Pathway
Caption: Synthetic pathway for Fmoc-L-beta-homomethionine.
Experimental Protocol: Synthesis of Fmoc-L-beta-homomethionine
Disclaimer: The following is a generalized protocol based on the Arndt-Eistert homologation of Fmoc-amino acids.[4][7] Specific yields and reaction conditions may vary and should be optimized. The use of diazomethane is hazardous and requires strict safety precautions.[8][9][10][11][12]
Materials:
-
Fmoc-L-methionine
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether)
-
Silver (I) oxide (Ag₂O) or other suitable catalyst
-
Dioxane and water (for Wolff rearrangement)
-
Ethyl acetate and hexane (for purification)
-
Anhydrous solvents
Procedure:
-
Acid Chloride Formation:
-
Dissolve Fmoc-L-methionine in an anhydrous solvent (e.g., dichloromethane).
-
Slowly add thionyl chloride or oxalyl chloride at 0°C and stir until the reaction is complete (monitored by IR spectroscopy).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude Fmoc-L-methionyl chloride.
-
-
α-Diazoketone Synthesis:
-
Dissolve the crude acid chloride in an anhydrous solvent.
-
Slowly add an ethereal solution of diazomethane at 0°C until the yellow color of diazomethane persists.
-
Stir the reaction mixture for a few hours at room temperature.
-
Carefully quench any excess diazomethane with a few drops of acetic acid.
-
Remove the solvent under reduced pressure to yield the crude α-diazoketone.
-
-
Wolff Rearrangement and Hydrolysis:
-
Dissolve the crude α-diazoketone in a mixture of dioxane and water.
-
Add a catalytic amount of silver (I) oxide.
-
Heat the mixture or expose it to a suitable light source to induce the Wolff rearrangement. The reaction progress can be monitored by TLC or HPLC.
-
Upon completion, filter off the catalyst and remove the dioxane under reduced pressure.
-
-
Purification:
-
The crude Fmoc-L-beta-homomethionine can be purified by recrystallization from a solvent system such as ethyl acetate/hexane or by column chromatography on silica gel.
-
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is crucial to confirm the identity and purity of Fmoc-L-beta-homomethionine before its use in peptide synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of Fmoc-L-beta-homomethionine. The expected [M+H]⁺ ion would be observed at m/z 386.48. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis, with characteristic losses of the Fmoc group and fragments corresponding to the beta-homomethionine backbone.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids.
Illustrative HPLC Protocol for Purity Analysis:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.[13]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (characteristic absorbance of the Fmoc group)[13]
Applications in Peptide Synthesis and Drug Discovery
The primary application of Fmoc-L-beta-homomethionine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to create peptides containing β-amino acids, often referred to as β-peptides.[14][15]
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for incorporating Fmoc-L-beta-homomethionine into a peptide chain via SPPS.
The incorporation of β-amino acids like L-beta-homomethionine can lead to peptides with:
-
Enhanced Proteolytic Stability: The altered backbone structure makes β-peptides resistant to degradation by proteases, a major hurdle for the therapeutic use of α-peptides.[16]
-
Novel Secondary Structures: β-peptides can adopt unique and stable helical and sheet-like conformations that are not accessible to their α-peptide counterparts.[16][17] This allows for the design of peptidomimetics with precise three-dimensional arrangements of side chains for optimal target binding.
-
Diverse Biological Activities: β-peptides have shown promise in a wide range of therapeutic areas, including as antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions.[15][16][18]
Solubility Considerations
The solubility of Fmoc-amino acids is a critical factor in the efficiency of coupling reactions during SPPS.[19][20][21][22][23] While specific quantitative solubility data for Fmoc-L-beta-homomethionine is not widely published, general trends for Fmoc-amino acids apply. It is expected to be soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[19][21][23] For sparingly soluble Fmoc-amino acids, the use of solvent mixtures (e.g., DMF/DCM) or co-solvents like DMSO can be beneficial.[19]
Safety and Handling
As with all laboratory chemicals, Fmoc-L-beta-homomethionine should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably a fume hood.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.
The synthesis of Fmoc-L-beta-homomethionine involves the use of diazomethane , which is a highly toxic and explosive substance.[8][9][10][11][12] All work with diazomethane must be conducted in a certified fume hood with appropriate shielding and by personnel experienced in its handling.[9]
Conclusion
Fmoc-L-beta-homomethionine is a valuable building block for the synthesis of β-peptides with enhanced stability and novel structural properties. Its synthesis via the Arndt-Eistert homologation, while requiring careful handling of hazardous reagents, provides access to a class of peptidomimetics with significant therapeutic potential. As research in peptide-based drug discovery continues to advance, the strategic incorporation of β-amino acids like L-beta-homomethionine will undoubtedly play a crucial role in the development of more effective and durable peptide therapeutics.
References
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Environmental Health & Safety, The University of New Mexico. Diazomethane Standard Operating Procedure Template. Available at: [Link]
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Division of Research Safety, University of Illinois. Diazomethane. Available at: [Link]
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Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
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University of Georgia, Office of Research Safety. Diazomethane Safety Data Sheet. Available at: [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
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AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available at: [Link]
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Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Available at: [Link]
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Organic Chemistry Portal. Arndt-Eistert Synthesis. Available at: [Link]
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Chemistry LibreTexts. Arndt-Eistert reaction. (2023). Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Available at: [Link]
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Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
- Sikora, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12497.
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Key FeatureSide chain on C3>];
Key FeatureSide chain on C2>];
Key FeatureConformationally flexible>];
Key FeatureConformationally constrained>];
}
caption: "Comparison of acyclic and cyclic Fmoc-β-amino acids."